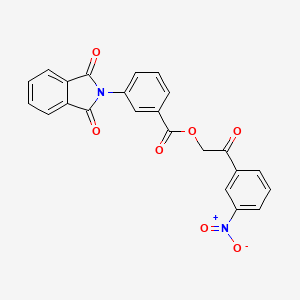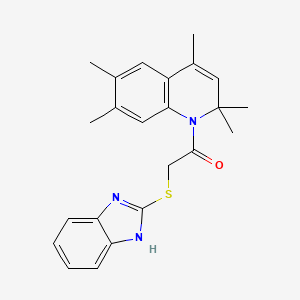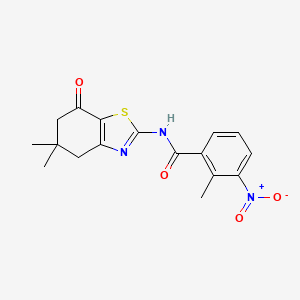![molecular formula C19H15ClN4O3 B11619776 5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)
5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a benzohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of a substituted isatin with a hydrazide derivative. One common method includes the reaction of 5-chloroisatin with 3-cyanopropylhydrazine in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, which are involved in the progression of cancer and viral infections .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct biological activities . Similar compounds include:
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent antiviral activity.
5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits significant antimicrobial properties.
Properties
Molecular Formula |
C19H15ClN4O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-chloro-N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide |
InChI |
InChI=1S/C19H15ClN4O3/c20-12-7-8-16(25)14(11-12)18(26)23-22-17-13-5-1-2-6-15(13)24(19(17)27)10-4-3-9-21/h1-2,5-8,11,25,27H,3-4,10H2 |
InChI Key |
LVTAYINTHDKBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCC#N)O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B11619695.png)
![N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11619702.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619703.png)

![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-4-nitrobenzamide](/img/structure/B11619716.png)
![4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11619717.png)
![2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium](/img/structure/B11619721.png)

![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)


![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)
